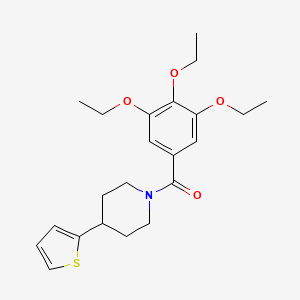

(4-(Thiophen-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

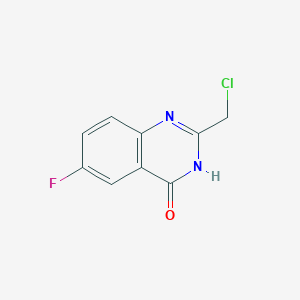

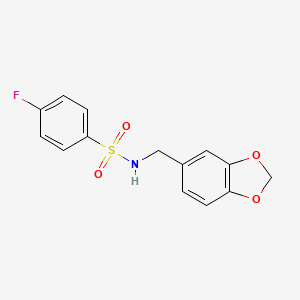

The compound “(4-(Thiophen-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone” is a complex organic molecule that contains a piperidine ring and a thiophene ring. Piperidine is a six-membered ring with one nitrogen atom, and thiophene is a five-membered ring with one sulfur atom . These types of structures are common in many pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are known to be synthesized through various intra- and intermolecular reactions . The synthesis of such complex molecules often involves multiple steps, each requiring specific reagents and conditions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a wide range of reactions .Scientific Research Applications

Antitumor Activity

Compounds structurally related to (4-(Thiophen-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone have been evaluated for their antitumor activity. For example, a study published in SpringerLink discusses the antitumor activity of a title compound against human malignant melanoma cells (A375) using the standard MTT assay in vitro .

Antimicrobial Potential

Derivatives of compounds with similar structures have shown promising antimicrobial potential. A study from BMC Chemistry mentions that certain derivatives exhibited good antimicrobial properties .

Antibacterial and Antifungal Activity

The structural analogs of the requested compound have been evaluated for their role in antibacterial and antifungal activities. A Springer article details how certain compounds interact with proteins that play an important role in antibacterial and antifungal activities .

Organocatalysis

Piperidine derivatives, which share a structural motif with the requested compound, have been used in organocatalysis to afford a series of enantiomerically enriched protected piperidines, as discussed in an article from MDPI .

Dye Synthesis

Compounds containing thiophenyl groups have been used in dye synthesis. An MDPI article describes the reaction of such a compound with brominating agents and its subsequent use in Suzuki cross-coupling reactions to obtain target dyes .

Spectral Identification

Schiff bases derived from piperidin-4-yl ethanamine, which is structurally related to the requested compound, have been synthesized and identified using UV–Visible and FTIR spectroscopy. This application is detailed in an MDPI publication .

SpringerLink - Antitumor Activity BMC Chemistry - Antimicrobial Potential Springer - Antibacterial and Antifungal Activity MDPI - Organocatalysis MDPI - Dye Synthesis MDPI - Spectral Identification

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures . This could involve binding to the target, causing a conformational change, and altering the target’s activity.

Biochemical Pathways

Based on the structure of the compound, it may be involved in pathways related to the targets it interacts with

Pharmacokinetics

Based on its structure, it is likely that it is well absorbed and distributed throughout the body . The metabolism and excretion of this compound would depend on various factors, including its structure and the specific enzymes present in the body.

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular activity . The specific effects would depend on the nature of the targets and the biochemical pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets

Future Directions

properties

IUPAC Name |

(4-thiophen-2-ylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4S/c1-4-25-18-14-17(15-19(26-5-2)21(18)27-6-3)22(24)23-11-9-16(10-12-23)20-8-7-13-28-20/h7-8,13-16H,4-6,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVDBMQFLLDERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Thiophen-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2996898.png)

![4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2996906.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)

![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)

![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)

![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)